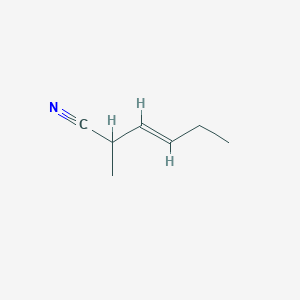

2-Methylhex-3-enenitrile

Description

Contextualization within Enenitrile Chemistry and its Sub-Classes

Enenitriles are organic compounds that contain both a cyano (-C≡N) group and a carbon-carbon double bond (C=C). They are broadly classified based on the relative positions of these two functional groups, which significantly influences their chemical reactivity.

The primary sub-classes are:

α,β-Unsaturated Nitriles: In these compounds, the double bond is conjugated with the nitrile group (C=C-C≡N). This conjugation leads to delocalization of pi-electrons, activating the double bond for nucleophilic attack, such as in Michael additions. researchgate.netmasterorganicchemistry.com They are common intermediates for synthesizing various nitrogen-containing heterocyclic compounds. rsc.org

β,γ-Unsaturated Nitriles: For this sub-class, the double bond is separated from the nitrile group by a saturated carbon atom (C=C-C-C≡N). Lacking direct conjugation, the double bond and the nitrile group often react more independently, displaying reactivity characteristic of isolated alkenes and nitriles. 2-Methylhex-3-enenitrile, with its double bond at the 3-position and the nitrile group at the 1-position (attached to a carbon which is also C2 of the main chain), belongs to this category.

The specific placement of the methyl group at the second carbon (the α-carbon relative to the nitrile) further differentiates its steric and electronic properties from unsubstituted β,γ-unsaturated nitriles.

Table 1: Chemical Identifiers for this compound and Selected Isomers

| Compound Name | Molecular Formula | CAS Number | Structural Classification |

| This compound | C₇H₁₁N | 113279-82-6 | β,γ-Unsaturated Nitrile |

| 2-Methylhex-5-enenitrile | C₇H₁₁N | 30316-00-8 | δ,ε-Unsaturated Nitrile |

| 5-Methylhex-5-enenitrile | C₇H₁₁N | 50592-60-4 | δ,ε-Unsaturated Nitrile |

| (E)-2-Ethyl-3-methylhex-2-enenitrile | C₉H₁₅N | 63967-54-4 | α,β-Unsaturated Nitrile |

Significance and Research Trajectory of this compound in Organic Synthesis and Beyond

The significance of this compound in organic chemistry is primarily derived from its potential as a synthetic intermediate, a role established by the broader class of β,γ-unsaturated nitriles. researchgate.net These compounds are valuable precursors due to the dual reactivity of the alkene and nitrile functionalities.

Synthetic Pathways and Research Findings:

A common method for synthesizing β,γ-unsaturated nitriles is the Knoevenagel condensation. google.comjuniperpublishers.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. psu.edu For this compound, this would theoretically involve the reaction of pent-2-enal with cyanoacetic acid, followed by decarboxylation. However, research has shown that this specific application of the Knoevenagel condensation for producing β,γ-unsaturated nitriles can suffer from moderate yields (35-40%) and a lack of stereoselectivity, often producing a mixture of isomers. psu.edu

Alternative synthetic strategies for this class of compounds include the reaction of corresponding allyl halides with metal cyanides or newer methods utilizing transition-metal catalysis. google.comnih.gov For instance, nickel-catalyzed Heck-type reactions have been developed for the direct coupling of alkenes with α-cyano alkyl bromides to form β,γ-unsaturated nitriles. researchgate.net

The research trajectory for this compound itself appears limited, with few studies dedicated specifically to this molecule. Its importance is therefore inferred from the established chemistry of its functional groups. The double bond can undergo reactions such as hydrogenation, halogenation, or epoxidation, while the nitrile group can be hydrolyzed to a carboxylic acid (2-methylhex-3-enoic acid) or reduced to a primary amine. This dual reactivity makes it a potential starting material for a variety of more complex molecules. A patent has also highlighted the use of certain β,γ-unsaturated nitriles in perfumery, suggesting a potential application space beyond synthetic intermediates. google.com

Table 2: General Reactions & Potential Applications of β,γ-Unsaturated Nitriles

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Nitrile Hydrolysis | H₃O⁺, heat | β,γ-Unsaturated Carboxylic Acid | Synthesis of polymers, pharmaceuticals |

| Nitrile Reduction | LiAlH₄ or H₂, catalyst | β,γ-Unsaturated Amine | Precursors to alkaloids, agrochemicals |

| Alkene Hydrogenation | H₂, Pd/C | Saturated Nitrile | Fine chemical synthesis |

| Knoevenagel Condensation | Aldehyde, Cyanoacetic Acid | β,γ-Unsaturated Nitrile | Fragrance compounds, synthetic intermediates google.compsu.edu |

| Heck-Type Reaction | Alkene, α-cyano alkyl bromide, Ni catalyst | β,γ-Unsaturated Nitrile | Construction of complex carbon skeletons researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

(E)-2-methylhex-3-enenitrile |

InChI |

InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h4-5,7H,3H2,1-2H3/b5-4+ |

InChI Key |

BPRRVWSZQDGBBK-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/C(C)C#N |

Canonical SMILES |

CCC=CC(C)C#N |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Methylhex 3 Enenitrile

Historical and Classical Synthetic Approaches to Enenitriles

Classical methods for the formation of carbon-carbon double bonds and the introduction of the nitrile functionality have long been the foundation for the synthesis of enenitriles. These approaches, while foundational, often have limitations in terms of stereoselectivity and reaction conditions.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming C-C double bonds. sciensage.info It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid, in the presence of a basic catalyst. sciensage.inforesearchgate.net While this reaction is widely used for producing α,β-unsaturated products, modifications can lead to the formation of β,γ-unsaturated nitriles.

For instance, the condensation of an aldehyde with cyanoacetic acid can yield a β,γ-unsaturated nitrile, although often with moderate yields (35–40%) and a lack of stereoselectivity, producing a mixture of (E) and (Z) isomers. psu.edu The choice of catalyst and reaction conditions is crucial and can range from simple amines like piperidine (B6355638) to more complex systems. psu.edu Recent developments have explored various catalysts to improve yield and selectivity under milder conditions, including the use of α-tricalcium phosphate (B84403) (α-Ca3(PO4)2) at room temperature. sciensage.info

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst System | Aldehyde/Ketone | Active Methylene Compound | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidinium (B107235) acetate (B1210297) | Straight-chain aldehydes | Cyanoacetic acid | DMSO or DMF | 100 °C | 35-40% | psu.edu |

| α-Tricalcium phosphate | Aromatic aldehydes | Malononitrile | - | Room Temp. | High | sciensage.info |

| Hydroquinone/Benzoquinone | Various aldehydes | Malononitrile | H₂O | Room Temp. | High | rsc.org |

The reaction mechanism generally proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group, followed by dehydration. In the case of β,γ-unsaturated nitrile formation, a subsequent isomerization of the double bond occurs.

Olefination reactions provide a powerful alternative for the synthesis of alkenes with greater control over the position of the double bond.

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com This method is highly reliable for creating a carbon-carbon double bond at a specific location, which is a significant advantage over elimination reactions that can produce mixtures of isomers. pressbooks.pub The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, which would be required for the synthesis of a non-conjugated system like 2-Methylhex-3-enenitrile, typically favor the formation of the (Z)-alkene. organic-chemistry.org The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, and the strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct is a major driving force for the reaction. pressbooks.puborganic-chemistry.org

The Peterson olefination is another important method that reacts α-silyl carbanions with aldehydes or ketones. wikipedia.orgorganic-chemistry.org A key advantage of the Peterson olefination is its compatibility with nitrile functional groups. wikipedia.org Furthermore, it offers excellent stereochemical control. The intermediate β-hydroxysilane can be isolated, and subsequent elimination under either acidic or basic conditions yields the (E) or (Z) alkene, respectively. wikipedia.orgorganic-chemistry.orgtcichemicals.com This allows for the selective synthesis of a desired stereoisomer, a feature not easily achievable with the classical Knoevenagel condensation for this class of compounds. organic-chemistry.org

Table 2: Comparison of Wittig and Peterson Olefination for Enenitrile Synthesis

| Feature | Wittig Reaction | Peterson Olefination |

|---|---|---|

| Reagent | Phosphonium ylide | α-Silyl carbanion |

| Key Intermediate | Oxaphosphetane | β-Hydroxysilane |

| Stereocontrol | Dependent on ylide stability; non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org | Excellent; acidic and basic elimination of the intermediate lead to opposite stereoisomers. wikipedia.orgorganic-chemistry.org |

| Nitrile Compatibility | Generally compatible. | Well-tolerated. wikipedia.org |

Contemporary and Innovative Synthetic Routes to this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods. For a molecule like this compound, this involves metal-catalyzed reactions and strategies that allow for precise functionalization.

Transition-metal-catalyzed hydrocyanation of alkenes represents a highly atom-economical method for installing a nitrile group. thieme-connect.de This reaction involves the addition of hydrogen cyanide (HCN) across a double bond. Nickel complexes, particularly with phosphite (B83602) ligands, are effective catalysts for this transformation. thieme-connect.deresearchgate.net The hydrocyanation of dienes like buta-1,3-diene to produce pent-3-enenitrile is a large-scale industrial process, demonstrating the robustness of this methodology. thieme-connect.de

While the direct hydrocyanation of an appropriate precursor alkene could theoretically yield this compound, the regioselectivity of the addition would be a critical factor to control. The development of asymmetric hydrocyanation reactions has also been a focus, offering routes to chiral nitriles which are valuable in pharmaceuticals. researchgate.net The versatility of the resulting nitrile group, which can be converted to amines, amides, or carboxylic acids, makes this a powerful synthetic strategy. thieme-connect.de

Cross-coupling reactions are a powerful class of reactions for forming carbon-carbon bonds, and they have revolutionized modern organic synthesis. nih.gov Reactions such as the Suzuki, Negishi, and Stille couplings, which are typically catalyzed by palladium or nickel complexes, allow for the precise connection of two molecular fragments. nih.govnih.gov

In the context of synthesizing this compound, a cross-coupling strategy could be envisioned where a vinyl halide or triflate containing the nitrile group is coupled with an organometallic reagent to install the methyl group at the C2 position. Alternatively, an organometallic reagent containing the enenitrile moiety could be coupled with an appropriate electrophile. The synthesis of α-aryl nitriles has been achieved through nickel-catalyzed cross-coupling reactions, showcasing the utility of this approach for creating C-C bonds adjacent to a nitrile. utoronto.ca The development of stereospecific cross-coupling reactions using configurationally stable organometallic nucleophiles further enhances the ability to control the stereochemistry of the final product. rsc.org

Table 3: Selected Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Catalyst | Nucleophile | Electrophile | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Palladium or Nickel | Organoboron | (Vinyl) Halide/Triflate | C(sp²)-C(sp³) | nih.gov |

| Negishi | Palladium or Nickel | Organozinc | (Vinyl) Halide/Triflate | C(sp²)-C(sp³) | nih.gov |

| Stille | Palladium | Organotin | (Vinyl) Halide/Triflate | C(sp²)-C(sp³) | nih.gov |

Chemo- and Regioselective Functionalization Approaches

The synthesis of a specific isomer like this compound requires high levels of chemo- and regioselectivity. Modern synthetic methods increasingly focus on achieving this precision. Chemo- and regioselective tandem reactions, for example, allow for the construction of complex molecular architectures in a single operation by combining multiple bond-forming events. researchgate.net

Asymmetric and Stereoselective Synthesis of this compound and its Derivatives

The creation of chiral molecules with a high degree of stereochemical purity is a significant challenge in organic synthesis. For this compound and its derivatives, where stereoisomers can exhibit different biological activities or physical properties, the development of asymmetric and stereoselective synthetic routes is of paramount importance.

Chiral Catalyst Development for Enantioselective Synthesis

The enantioselective synthesis of chiral nitriles, including those with structures analogous to this compound, is a rapidly advancing field. Recent research has highlighted the use of synergistic palladium and phase-transfer catalysis for the asymmetric synthesis of chiral acyclic nitriles. acs.org This method allows for the creation of α-all-carbon quaternary stereocenters under mild conditions. acs.org The strategy involves the in situ generation of tertiary α-cyano carbanions through intramolecular palladium-catalyzed decarboxylative allylic alkylation, with enantioselective control achieved via ion-pairing interactions with chiral phase-transfer catalysts. acs.org

Another significant advancement is the nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols, which provides access to axially chiral allylic nitriles with high yields and excellent enantioselectivities (up to >99% ee). nih.gov While not directly synthesizing this compound, this methodology demonstrates the potential of transition-metal catalysis for creating complex chiral nitrile structures. nih.gov Density functional theory (DFT) calculations have been employed to understand the steric and electronic interactions that govern the enantioselectivity of these transformations. nih.gov Furthermore, rhodium and silane (B1218182) co-catalysis has been developed for the regio- and enantioselective allylic cyanomethylation using acetonitrile, yielding chiral homoallylic nitriles with high branch-to-linear ratios and enantiomeric excesses. dicp.ac.cn

In the context of precursors to related compounds, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst has been shown to produce the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. capes.gov.bracs.org This highlights the effectiveness of chiral phosphine (B1218219) ligands in rhodium-catalyzed hydrogenations for establishing stereocenters in molecules structurally related to this compound.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Palladium & Chiral Phase-Transfer Catalyst | Allyl 2-cyanoacetates | Chiral acyclic nitriles with α-quaternary centers | High | acs.org |

| Nickel & Chiral Ligand | Biaryl diallylic alcohols | Axially chiral allylic nitriles | >99% | nih.gov |

| Rhodium & Silane | Allylic compounds & Acetonitrile | Chiral homoallylic nitriles | >99% | dicp.ac.cn |

| Rhodium & Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Very High | capes.gov.bracs.org |

Diastereoselective Approaches to Precursors

Diastereoselective synthesis provides another avenue for controlling the stereochemistry of precursors to this compound. One notable example involves the diastereoselective synthesis of (2S,4R)-4-methylhex-5-en-2-ol. researchgate.net This process utilizes a sequence of reactions including the addition of allylmagnesium bromide to an aldehyde, protection of the resulting alcohol, and a series of stereocontrolled transformations to establish the desired stereocenters. researchgate.net While this specific example leads to an alcohol, the established stereocenters could potentially be converted to the corresponding nitrile.

The synthesis of nucleoside analogues has also provided insights into diastereoselective reactions of acyclic precursors. mcgill.ca Protocols have been developed for the highly diastereoselective addition of silylated nucleobases to aldehydes, achieving high 1,2-syn diastereoselectivities. mcgill.ca These strategies often rely on the use of bidentate Lewis acids to control the stereochemical outcome. mcgill.ca

Furthermore, the stereoselective α-methylation of a protected (2S,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid demonstrates the influence of steric hindrance in directing the approach of an electrophile, leading to the formation of the product with high selectivity and retention of configuration. nih.gov Such principles of substrate control could be applicable to the diastereoselective synthesis of precursors for α-substituted versions of this compound.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of nitriles, including this compound, is an area of active research.

Solvent-Free Reactions and Alternative Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been explored for various transformations. For instance, a very fast and simple one-step, environmentally friendly procedure for the synthesis of α-aminonitriles has been developed using trimethylsilyl (B98337) cyanide in the absence of a solvent, yielding almost quantitative results for aldehydes. organic-chemistry.org

Ionic liquids (ILs) have also emerged as alternative reaction media. A one-pot strategy for nitrile synthesis from biomass-derived aldehydes and hydroxylamine (B1172632) hydrochloride has been reported using a simple ionic liquid like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) as both the reaction medium and catalyst. acs.orgacs.org This method operates under metal-, sulfur-, and cyano-free conditions and has shown high yields for a variety of aldehydes. acs.org

The Stobbe condensation, a classic carbon-carbon bond-forming reaction, has also been adapted to solvent-free conditions using potassium tert-butoxide as a catalyst. researchgate.net This approach has been successfully applied to the condensation of ketones with diethyl succinate. researchgate.net Similarly, mechanochemical methods, such as ball milling, have been employed for the solvent-free synthesis of carboxylic acid precursors, which can be related to nitrile synthesis. smolecule.com

Biocatalytic Pathways for Nitrile Synthesis

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, offers a green and sustainable alternative to traditional chemical synthesis. journals.co.za These reactions are typically performed in aqueous solutions at or near ambient temperature and moderate pH, reducing environmental impact and improving safety. journals.co.za

For nitrile synthesis, aldoxime dehydratases have emerged as powerful biocatalysts. mdpi.comnih.govchemistryviews.org These enzymes catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions. mdpi.com They exhibit a broad substrate spectrum and can operate in various media, including aqueous buffers, biphasic systems, and even solvent-free conditions with neat substrates. mdpi.com Whole-cell biocatalysts overexpressing aldoxime dehydratases have been used to synthesize a range of aliphatic nitriles with high yields and short reaction times. mdpi.com

A chemoenzymatic cascade for nitrile synthesis has been developed that avoids the use of highly toxic cyanide. tugraz.at This process starts with carboxylic acids, which are converted to aldehydes by a carboxylate reductase. The unstable aldehyde is then trapped with hydroxylamine to form a stable oxime, which is subsequently dehydrated to the nitrile by an aldoxime dehydratase. tugraz.at

Ene-reductases, members of the old yellow enzyme (OYE) family, have been used for the asymmetric bioreduction of β-cyanoacrylic acids, which are precursors to chiral nitriles. nih.gov This enzymatic reduction allows for the stereoselective introduction of chirality, leading to products with high enantiomeric excess. nih.gov

| Biocatalyst | Reaction Type | Substrate | Key Advantage | Reference |

| Aldoxime Dehydratase | Dehydration | Aldoximes | Cyanide-free, mild conditions, broad substrate scope | mdpi.comnih.govchemistryviews.org |

| Carboxylate Reductase & Aldoxime Dehydratase | Chemoenzymatic Cascade | Carboxylic Acids | Avoids toxic cyanide, starts from readily available materials | tugraz.at |

| Ene-Reductase | Asymmetric Bioreduction | β-Cyanoacrylic Acids | High enantioselectivity | nih.gov |

Catalytic Strategies in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Various catalytic systems have been developed to facilitate key bond-forming reactions and functional group transformations.

Transition metal catalysts are widely employed. For instance, nanoscale iron oxide has been used for the environmentally benign synthesis of nitriles from aldehydes and aqueous ammonia (B1221849) in the presence of oxygen or air. rsc.org This iron-catalyzed aerobic oxidation process is effective for a range of aromatic, aliphatic, and heterocyclic nitriles. rsc.org Nickel catalysts have also been utilized for the direct electrosynthesis of nitriles from primary alcohols and ammonia in aqueous electrolytes under benign conditions. rsc.org

The condensation of aldehydes with cyanoacetic acid, a potential route to precursors of this compound, can be catalyzed by piperidinium acetate in solvents like DMSO or DMF, although this particular reaction has been noted to proceed without stereoselectivity for β,γ-unsaturated nitriles. psu.edu The Baylis-Hillman reaction, which involves the amine-catalyzed addition of acrylonitrile (B1666552) to aldehydes, is another relevant transformation for creating cyano allylic alcohol precursors. google.com

Furthermore, palladium-catalyzed carbonylation has been used to convert 2-(2-methylpropyl)prop-2-enenitrile to ethyl 3-cyano-5-methylhex-3-enoate, a key intermediate in some synthetic routes. google.com This demonstrates the utility of palladium catalysis in introducing carbonyl functionalities into nitrile-containing molecules.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Nickel)

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its derivatives, catalysts based on palladium, rhodium, and nickel are instrumental, particularly in industrial applications such as the synthesis of pregabalin (B1679071), where a related intermediate, 3-cyano-5-methylhex-3-enoic acid, is pivotal. acs.orgcapes.gov.br

Palladium (Pd) catalysis is employed in the construction of the carbon skeleton of enenitrile derivatives. One patented method describes the palladium-catalyzed carbonylation of 2-(2-methylpropyl)prop-2-enenitrile. This reaction introduces a carboxyl group, leading to the formation of ethyl 3-cyano-5-methylhex-3-enoate, a direct precursor containing the desired substituted hex-3-enenitrile core. google.com

Rhodium (Rh) catalysts are crucial for establishing stereochemistry in the synthesis of chiral molecules derived from this scaffold. In an enantioselective synthesis of pregabalin, a key step involves the asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid. acs.orgcapes.gov.br This reaction utilizes a chiral rhodium catalyst, specifically with the Me-DuPHOS ligand, to produce the desired (S)-enantiomer with very high enantiomeric excess. acs.org This transformation highlights the capacity of rhodium catalysis to precisely control the three-dimensional structure of the final product.

| Metal Catalyst | Ligand/System | Substrate | Product | Reaction Type | Source |

|---|---|---|---|---|---|

| Palladium | Not specified | 2-(2-methylpropyl)prop-2-enenitrile | Ethyl 3-cyano-5-methylhex-3-enoate | Carbonylation | google.com |

| Rhodium | Me-DuPHOS | 3-Cyano-5-methylhex-3-enoic acid salt | (S)-3-Cyano-5-methylhexanoic acid salt | Asymmetric Hydrogenation | acs.orgcapes.gov.br |

| Nickel | Heterogeneous Ni catalyst | (S)-3-Cyano-5-methylhexanoate | Pregabalin | Nitrile Hydrogenation | acs.org |

Organocatalysis in Enenitrile Formation

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. It offers advantages such as lower toxicity, stability, and the ability to perform reactions under mild conditions. uw.edu.plscienceopen.com These catalysts often operate through distinct activation modes, such as the formation of enamine or iminium ion intermediates, or through non-covalent interactions like hydrogen bonding. scienceopen.com

In the context of synthesizing precursors to this compound, organocatalysis provides a critical advantage. An innovative synthetic process for pregabalin utilizes an organocatalytic asymmetric Michael addition to construct a key chiral intermediate. acs.org Specifically, a chiral diarylprolinol silyl (B83357) ether organocatalyst is used for the reaction between isovaleraldehyde (B47997) and nitromethane (B149229) to produce a chiral nitroalkane. This intermediate is then converted to the nitroalkene required for the subsequent steps. acs.org

Another advanced approach employs a bifunctional squaramide-based organocatalyst. This catalyst facilitates the conjugate addition of a malonate to a nitroalkene derived from isovaleraldehyde. acs.org This step proved highly efficient, proceeding with very low catalyst loading (as low as 0.2 mol%) in the absence of solvent at room temperature. acs.org The success of this process hinges on the organocatalyst's ability to activate both the nucleophile and the electrophile through hydrogen bonding, guiding the reactants into a specific orientation to achieve high stereoselectivity. acs.orgscienceopen.com The ability to recycle the organocatalyst further enhances the cost-competitiveness and sustainability of the process. acs.org

| Catalyst Type | Reactants | Key Transformation | Conditions | Source |

|---|---|---|---|---|

| Squaramide-based organocatalyst | Nitroalkene and a malonate | Asymmetric Michael Addition | 0.2 mol% catalyst, solvent-free, room temperature | acs.org |

| Diarylprolinol silyl ether | Isovaleraldehyde and nitromethane | Asymmetric Michael Addition | Not specified | acs.org |

Chemical Reactivity and Mechanistic Studies of 2 Methylhex 3 Enenitrile

Electrophilic Transformations of the Enenitrile Moiety

The electron density of the carbon-carbon double bond makes it a primary site for attack by electrophilic reagents. These reactions can lead to simple addition products or, under appropriate conditions, can initiate more complex cyclization cascades.

Addition Reactions Across the Carbon-Carbon Double Bond

The reaction of an alkene with a protic acid, such as a hydrogen halide (HX), is a classic example of an electrophilic addition. In the case of 2-Methylhex-3-enenitrile, the reaction is initiated by the attack of the double bond's π-electrons on the electrophile (e.g., H⁺ from HBr). This initial step is regioselective, leading to the formation of the most stable carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the stability of the resulting carbocation is also influenced by the electron-withdrawing nature of the nitrile group. The reaction proceeds through a two-step mechanism involving the formation of a carbocation, which is then attacked by the nucleophilic halide ion to yield the final addition product.

Step 1: Electrophilic Attack: The π-bond of the alkene attacks the electrophile (H⁺), forming a new C-H bond and a carbocation intermediate.

Step 2: Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the electron-deficient carbocation, forming the final product.

The conjugation of the nitrile group with the double bond influences the electron density and, consequently, the reactivity and regioselectivity of the addition.

Table 1: Representative Electrophilic Addition Reactions This table is generated based on established chemical principles for α,β-unsaturated nitriles, as specific experimental data for this compound is not extensively documented.

| Reagent | Product Type | General Mechanism |

|---|---|---|

| HBr (Hydrogen Bromide) | Bromo-2-methylhexanenitrile | Markovnikov Addition |

| Cl2 (Chlorine) | Dichloro-2-methylhexanenitrile | Halogenation (via halonium ion) |

| H2O/H+ (Acid-catalyzed hydration) | Hydroxy-2-methylhexanenitrile | Markovnikov Addition (via carbocation) |

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful method for constructing cyclic molecules. This process involves an electrophile-initiated reaction where a tethered nucleophile within the same molecule attacks the activated π-system, leading to ring formation. For a molecule like this compound, this would typically require the presence of an internal nucleophile, such as a hydroxyl or carboxyl group, appropriately positioned in the molecule's carbon chain.

The mechanism begins with the coordination of an electrophile (e.g., I⁺ from I₂) to the double bond, forming a cyclic intermediate like an iodonium (B1229267) ion. This activation makes the carbons of the original double bond highly electrophilic. An intramolecular nucleophilic attack then occurs in a stereospecific manner, leading to the formation of a new ring. This method is noted for proceeding under mild conditions and tolerating a variety of functional groups. fiveable.me For instance, if a hydroxyl group were present at the end of the hexenyl chain, an iodo-cyclization could produce a functionalized tetrahydrofuran (B95107) ring.

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atom. This polarity makes the nitrile group susceptible to attack by nucleophiles, leading to a variety of important derivatives.

Hydrolysis and Alcoholysis for Carboxylic Acid and Ester Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com The reaction typically proceeds via an amide intermediate. chemguide.co.ukopenstax.org

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers follows, leading to the formation of an amide. Under the reaction conditions, this amide is then further hydrolyzed to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk

In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. openstax.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. openstax.org Acidification of the salt in a final workup step produces the free carboxylic acid. chemguide.co.uk Alcoholysis follows a similar mechanistic pathway, using an alcohol as the nucleophile to produce an ester.

Table 2: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H3O+ (e.g., HCl/H2O), heat | 2-Methylhex-3-enamide | 2-Methylhex-3-enoic acid |

| Basic | NaOH/H2O, heat | 2-Methylhex-3-enamide | 2-Methylhex-3-enoic acid |

Amination and Amidation Reactions

The direct nucleophilic addition of amines to the nitrile group provides a route to N-substituted amidines. nih.gov However, the electrophilicity of the nitrile carbon is often insufficient for a direct reaction with neutral amines. rsc.org Therefore, activation of the nitrile group is typically required. This can be achieved through coordination with a Lewis acid or a transition metal, which enhances the electrophilic character of the nitrile carbon. rsc.org For example, zinc(II) has been shown to promote the addition of amines to nitriles, forming an amidine that remains coordinated to the metal center. rsc.org The reaction of this compound with a primary or secondary amine in the presence of a suitable catalyst would yield the corresponding 2-Methylhex-3-enamidine derivative. mdpi.comnih.gov

Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis. The conjugated system of this compound allows it to participate in such transformations, most notably as a dienophile in Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The nitrile group (-CN) in this compound is strongly electron-withdrawing, making the molecule a highly reactive dienophile. When reacted with a conjugated diene like 1,3-butadiene, this compound would readily form a substituted cyclohexene (B86901) ring in a stereospecific manner. masterorganicchemistry.com The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org

In addition to [4+2] cycloadditions, the double bond in this compound can act as a dipolarophile in [3+2] cycloadditions. wikipedia.org This type of reaction occurs between a 1,3-dipole and a π-system to form a five-membered heterocyclic ring. wikipedia.org A common class of 1,3-dipoles used in these reactions is nitrile oxides (R-C≡N⁺-O⁻). youtube.com The reaction of a nitrile oxide with the alkene portion of this compound would yield a substituted isoxazoline (B3343090) ring. wikipedia.orgbeilstein-journals.org These cycloaddition reactions are valuable for their ability to construct complex heterocyclic frameworks with high regio- and stereoselectivity. nih.gov

Table 3: Cycloaddition Reactions Involving this compound

| Reaction Type | Role of Enenitrile | Reactant Partner | Product Ring System |

|---|---|---|---|

| Diels-Alder [4+2] | Dienophile | Conjugated Diene (e.g., 1,3-Butadiene) | Cyclohexene |

| Huisgen [3+2] | Dipolarophile | 1,3-Dipole (e.g., Nitrile Oxide) | Isoxazoline |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen Bromide |

| Chlorine |

| Bromo-2-methylhexanenitrile |

| Dichloro-2-methylhexanenitrile |

| Hydroxy-2-methylhexanenitrile |

| Iodine |

| 2-Methylhex-3-enoic acid |

| 2-Methylhex-3-enamide |

| 1,3-Butadiene |

| Nitrile Oxide |

| Isoxazoline |

Rearrangement Pathways and Mechanistic Interrogations (e.g., Sigmatropic Rearrangements)

The structure of this compound, possessing a 1,5-diene-like system if considering the C≡N triple bond, makes it a candidate for sigmatropic rearrangements. These pericyclic reactions involve the intramolecular migration of a sigma bond across a π-electron system and are governed by the principles of orbital symmetry. libretexts.orgwikipedia.org

A plausible, though high-energy, pathway is an aza-Cope rearrangement, a type of acs.orgacs.org-sigmatropic shift. wikipedia.org In this process, the molecule would need to adopt a specific conformation to allow for the concerted reorganization of three electron pairs (one C-C sigma bond, one C=C pi bond, and one C≡N pi bond). This would lead to a rearranged isomeric ketenimine intermediate, which would likely hydrolyze to a ketone upon workup. The high activation energy for disrupting the stable nitrile group makes this a less common pathway without specific catalytic activation.

Photochemical rearrangements are also a mechanistic possibility for α,β-unsaturated nitriles. nih.govbaranlab.org Upon irradiation with UV light, the π-system can be excited, leading to isomerization of the double bond (E/Z isomerization) or more complex structural reorganizations through diradical intermediates. baranlab.org

Table 1: Plausible Sigmatropic Rearrangement Pathways for Allylic Nitriles

| Rearrangement Type | Description | Plausibility for this compound |

| acs.orgacs.org Aza-Cope | A concerted rearrangement involving a six-membered, chair-like transition state. It would transform the allylic nitrile into a rearranged ketenimine. | Thermodynamically challenging due to the high stability of the nitrile group but mechanistically possible under thermal or catalytic conditions. |

| acs.orgrsc.org Shift | Migration of a group (e.g., hydrogen or alkyl) across the allyl system. | Generally requires photochemical conditions for concerted pathways, as thermal acs.orgrsc.org shifts are symmetry-forbidden. |

| acs.orgresearchgate.net Rearrangement | Requires an adjacent heteroatom with a lone pair (e.g., in an ylide). | Not directly applicable to this compound itself, but could occur in derivatives. |

Radical-Mediated Processes and Chain Reactions

The allylic C-H bond at the C-2 position and the carbon-carbon double bond in this compound are potential sites for radical reactions. Radical processes are often initiated by thermal or photochemical decomposition of a radical initiator, generating highly reactive species that can engage the substrate.

Radical addition to the C=C double bond is a probable reaction pathway. nih.gov The addition of a radical species (R•) can occur at either C-3 or C-4. The regioselectivity is determined by the relative stability of the resulting carbon-centered radical intermediate. Addition at C-4 would yield a more stable secondary radical at C-3, which is further stabilized by resonance with the adjacent nitrile group. This contrasts with addition at C-3, which would produce a less stable secondary radical at C-4. Therefore, radical additions are expected to proceed with high regioselectivity to form an intermediate that can then propagate a chain reaction or be quenched. acs.orgchemrxiv.org

Alternatively, abstraction of the hydrogen atom from the C-2 position can generate a resonance-stabilized allylic radical. This radical can then participate in coupling reactions or other downstream processes. The cyano group at C-2 enhances the acidity of this proton and stabilizes the resulting radical, making this a competitive pathway. acs.org

Table 2: Potential Radical-Mediated Reactions and Products

| Initiator/Reagent | Reaction Type | Probable Intermediate | Potential Final Product (after quenching) |

| AIBN / Bu₃SnH | Radical Addition | α-cyano-stabilized radical at C-3 | 2-Methyl-4-(tributylstannyl)hexanenitrile |

| NBS / Light | Allylic Bromination | Resonance-stabilized allylic radical | 2-Bromo-2-methylhex-3-enenitrile |

| Peroxides (ROOR) | Radical Polymerization | Propagating radical chain | Poly(this compound) |

Organometallic and Transition Metal-Catalyzed Transformations

The enenitrile functionality serves as a versatile handle for a wide array of transformations catalyzed by transition metals. The double bond and the nitrile group can both interact with metal centers, leading to diverse reactivity. researchgate.net

Transition metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from otherwise inert C-H bonds. nih.gov The nitrile group in this compound can act as a coordinating or directing group, guiding a metal catalyst to a specific C-H bond. acs.org

While ortho-C-H activation is common in aromatic systems, related principles can be applied to aliphatic chains. Using a suitable rhodium or palladium catalyst, the nitrile nitrogen can coordinate to the metal center. nih.govnih.gov This may facilitate the activation of the C-H bonds at the C-5 position of the ethyl group through the formation of a metallacyclic intermediate. rsc.org Such a strategy, often termed remote C-H activation, can lead to novel products through subsequent coupling with various partners like alkenes or alkynes. rsc.org

Table 3: Hypothetical Directed C-H Functionalization of this compound

| Metal Catalyst | Coupling Partner | Proposed Product | Reaction Type |

| [RhCp*Cl₂]₂ | Styrene | 2-Methyl-5-phenethylhex-3-enenitrile | C-H Olefination |

| Pd(OAc)₂ | Phenylboronic acid | 2-Methyl-5-phenylhex-3-enenitrile | C-H Arylation |

| [Rh(cod)Cl]₂ | Diphenylacetylene | 2-Methyl-5-(1,2-diphenylvinyl)hex-3-enenitrile | C-H Alkynylation |

Olefin metathesis is a Nobel prize-winning reaction that allows for the redistribution of alkene fragments, catalyzed primarily by ruthenium- or molybdenum-based complexes, such as Grubbs or Schrock catalysts. wikipedia.org The internal double bond of this compound can participate in several types of metathesis reactions.

Cross-metathesis (CM) with a partner olefin is a prominent application. organic-chemistry.org For example, reaction with ethylene (B1197577) (ethenolysis) in the presence of a Grubbs catalyst would cleave the C3=C4 double bond. This would result in the formation of two new, shorter olefins: 1-butene (B85601) and 2-methylbut-3-enenitrile. This reaction is a powerful method for the strategic disassembly or modification of olefinic compounds. qub.ac.ukresearchgate.net The efficiency and selectivity of cross-metathesis with electron-deficient olefins like α,β-unsaturated nitriles have been well-documented, although control of E/Z stereoselectivity can be challenging. researchgate.net

Table 4: Representative Cross-Metathesis Reaction with Ethylene

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield of 2-methylbut-3-enenitrile (%) |

| Grubbs 1st Gen. | 5.0 | Dichloromethane | 40 | 55 |

| Grubbs 2nd Gen. | 2.5 | Dichloromethane | 40 | 85 |

| Hoveyda-Grubbs 2nd Gen. | 2.5 | Toluene | 80 | 92 |

Advanced Spectroscopic and Structural Characterization of 2 Methylhex 3 Enenitrile

Detailed Conformational Analysis by Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and connectivity of atoms in a molecule. For a complete conformational analysis of 2-Methylhex-3-enenitrile, a suite of one-dimensional and two-dimensional NMR experiments would be essential.

2D NMR (COSY, HSQC, HMBC) for Full Structural Assignment

To begin, a high-resolution one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectrum would be necessary to identify the number and types of proton and carbon environments within the molecule. Following this, two-dimensional (2D) NMR experiments would establish the connectivity and spatial relationships between these atoms.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, allowing for the mapping of adjacent protons and thus piecing together the carbon skeleton's proton network.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for which protons are attached to which carbons.

A hypothetical data table for the full structural assignment of this compound, which would be populated with experimental data, is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data and HMBC Correlations for this compound

| Position | δ¹³C (ppm) | δ¹H (ppm) (Multiplicity, J in Hz) | COSY Correlations | HMBC Correlations (C → H) |

|---|---|---|---|---|

| 1 (CN) | - | - | ||

| 2 (CH) | ||||

| 2-CH₃ | ||||

| 3 (CH) | ||||

| 4 (CH) | ||||

| 5 (CH₂) |

NOESY/ROESY for Stereochemical and Conformational Elucidation

The stereochemistry and preferred conformation of this compound would be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks in a NOESY or ROESY spectrum is proportional to the inverse sixth power of the distance between the protons, providing powerful insights into the molecule's three-dimensional arrangement and the relative orientation of its substituents. This would be particularly important for determining the geometry around the carbon-carbon double bond (E/Z isomerism) and the preferred rotational conformations of the molecule.

Vibrational Spectroscopy for Structural Dynamics and Functional Group Analysis (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy: An FT-IR spectrum would show characteristic absorption bands for the functional groups in this compound. A strong, sharp peak would be expected in the region of 2260-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The carbon-carbon double bond (C=C) would likely show a stretching vibration around 1670-1640 cm⁻¹. The spectrum would also feature various C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and carbon-carbon double bond stretches are often strong and easily identifiable in Raman spectra.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C≡N stretch | 2260 - 2240 | FT-IR, Raman |

| C=C stretch | 1670 - 1640 | FT-IR, Raman |

| C-H stretch (sp², sp³) | 3100 - 2850 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Mechanism Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, which allows for the calculation of its elemental composition. By subjecting the molecule to fragmentation within the mass spectrometer, a characteristic fragmentation pattern is produced. Analyzing these fragments provides valuable information about the molecule's structure and stability. This technique is also highly sensitive for identifying and characterizing any impurities present in the sample.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure (If Applicable)

If this compound can be obtained as a crystalline solid, or if a crystalline derivative can be prepared, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's geometry and packing in the crystal lattice.

Computational and Spectroscopic Correlation Studies

In the absence of complete experimental data, computational chemistry can be a powerful predictive tool. Using methods such as Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts, vibrational frequencies, and other molecular properties. These calculated values can then be compared with any available experimental data to support structural assignments and to provide a deeper understanding of the molecule's electronic structure and conformational preferences.

Theoretical and Computational Chemistry Approaches to 2 Methylhex 3 Enenitrile

Electronic Structure Calculations and Quantum Chemical Insights (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. For 2-Methylhex-3-enenitrile, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and physical properties. These calculations can determine key electronic descriptors such as molecular orbital energies, electrostatic potential, and atomic charges.

One of the primary outputs of DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. For an unsaturated nitrile like this compound, the nitrile group's strong electron-withdrawing nature significantly influences the electronic landscape of the molecule.

DFT studies can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the nitrogen atom of the nitrile group is expected to be an area of high negative potential.

Table 1: Calculated Electronic Properties of a Representative Unsaturated Nitrile (Illustrative)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | -0.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 D | B3LYP/6-31G |

Reaction Mechanism Prediction and Transition State Profiling

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions by identifying intermediates and transition states. For the synthesis of this compound, which can be formed through reactions like the hydrocyanation of a corresponding diene, theoretical calculations can map out the entire reaction pathway. mdpi.comresearchgate.net This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies. mit.edu

The study of reaction mechanisms for nitriles often involves investigating nucleophilic additions to the carbon-nitrogen triple bond or reactions at the alpha-carbon. libretexts.org For instance, the reaction of a thiol with a nitrile can be modeled to understand the energetics of the cysteine nucleophilic attack. nih.gov DFT calculations can determine the activation energies, which correlate well with experimental kinetic data. nih.govresearchgate.net

Transition state theory, combined with computational methods, allows for the calculation of reaction rates. By profiling the potential energy surface, chemists can understand the factors that control the selectivity of a reaction, for example, why a particular isomer of this compound might be favored over another.

Table 2: Illustrative Activation Energies for a Hypothesized Reaction Step in Nitrile Synthesis

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Nucleophilic Attack | TS1 | 15.2 | DFT (B3LYP/6-311+G) |

| Proton Transfer | TS2 | 8.5 | DFT (B3LYP/6-311+G) |

Conformer Energetics and Interconversion Dynamics

Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis is the study of the energies of these different spatial arrangements and the barriers to their interconversion. Computational methods, particularly molecular mechanics and quantum mechanics, are used to perform these analyses.

For a molecule with a branched and unsaturated structure like this compound, a systematic conformational search can identify the most stable conformers. The relative energies of these conformers can be calculated with high accuracy using methods like coupled-cluster theory or DFT. nih.govresearchgate.net These calculations help in understanding the preferred three-dimensional structure of the molecule under different conditions.

The dynamics of interconversion between conformers are also important, as they can influence the molecule's properties and reactivity. By calculating the rotational barriers around single bonds, it is possible to estimate the rates of conformational change. For branched hydrocarbons, steric interactions play a significant role in determining the conformational landscape. ucl.ac.uk

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 0.85 | 17 |

| Gauche 2 | -60° | 0.85 | 17 |

| Eclipsed | 0° | 4.50 | <1 |

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular systems. For this compound, molecular dynamics (MD) simulations can provide insights into its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes such as conformational changes and interactions with other molecules.

These simulations are particularly useful for understanding the properties of the molecule in a condensed phase, such as in a solvent or as part of a larger system. The nitrile group can act as a vibrational probe, and its spectroscopic signals are sensitive to the local environment, which can be studied through MD simulations. researchgate.net

Molecular modeling can also be used to predict various physical and chemical properties of this compound, such as its density, viscosity, and diffusion coefficients in different media. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of particles. The accuracy of the simulation is highly dependent on the quality of the force field used.

Synthetic Utility and Applications of 2 Methylhex 3 Enenitrile As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The chemical reactivity of 2-methylhex-3-enenitrile makes it a valuable precursor for the synthesis of more complex molecular architectures. fiveable.me The conjugated system allows for a variety of transformations that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the fundamental reactions that this compound can undergo is the Michael addition , or conjugate addition. masterorganicchemistry.comwikipedia.orgbyjus.comorganicchemistrytutor.com In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. This reaction is a powerful tool for forming new C-C bonds in a mild and efficient manner. wikipedia.org A wide range of nucleophiles, including enolates, amines, and thiolates, can participate in this reaction, leading to a diverse array of functionalized products. masterorganicchemistry.com

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor (e.g., this compound) | Michael Donor (Nucleophile) | Resulting Bond Formation |

|---|---|---|

| α,β-Unsaturated Nitrile | Enolate (from ketones, esters) | New Carbon-Carbon Bond |

| α,β-Unsaturated Nitrile | Amine | New Carbon-Nitrogen Bond |

The resulting products from the Michael addition can serve as intermediates for further transformations, allowing for the construction of intricate molecular frameworks. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further increasing the synthetic possibilities.

Precursor for the Construction of Heterocyclic Systems

The reactivity of α,β-unsaturated nitriles like this compound makes them particularly well-suited for the synthesis of heterocyclic compounds. fiveable.me These cyclic structures are prevalent in pharmaceuticals, natural products, and functional materials.

One notable application is in the synthesis of substituted pyridines . Various methods have been developed for the construction of the pyridine (B92270) ring using α,β-unsaturated nitriles as starting materials. nih.govresearchgate.netresearchgate.net These methods often involve cascade reactions or cycloadditions. For instance, a [2+2+2] cycloaddition reaction between alkynes and nitriles, catalyzed by transition metals like cobalt, provides an efficient route to multi-substituted pyridines. rsc.orgbohrium.com

Another significant reaction for the synthesis of heterocycles is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, an α-substituted nitrile) and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgmdpi.com The versatility of the Gewald reaction allows for the synthesis of a wide range of thiophene (B33073) derivatives, which are important structural motifs in medicinal chemistry.

The Thorpe-Ziegler reaction , an intramolecular self-condensation of dinitriles, can lead to the formation of cyclic ketones after acidic hydrolysis. wikipedia.orgyoutube.com While this reaction requires a dinitrile, it highlights the utility of the nitrile functionality in ring-forming reactions.

Integration into Natural Product Synthesis Methodologies

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, its potential as a versatile building block is evident from the reactivity of similar α,β-unsaturated nitriles. fiveable.me The ability to participate in key bond-forming reactions such as Michael additions and cycloadditions makes it a candidate for incorporation into synthetic routes for complex natural products.

The functional handles present in this compound, the nitrile and the double bond, can be strategically manipulated to introduce desired stereocenters and functional groups found in natural products. The development of asymmetric variants of reactions involving α,β-unsaturated nitriles further enhances their utility in the enantioselective synthesis of biologically active molecules.

Application as a Monomer or Intermediate in Polymer and Material Science Research

Nitrile-containing polymers, such as polyacrylonitrile, are known for their unique properties and applications. researchgate.net The nitrile group imparts polarity and can be chemically modified to introduce new functionalities. While the direct polymerization of this compound is not widely reported, its structure suggests potential as a monomer or comonomer in polymerization reactions.

The presence of the double bond allows it to participate in addition polymerization. Furthermore, the nitrile group can be a site for post-polymerization modification, allowing for the tuning of polymer properties. For instance, nitrile groups in polymers can be hydrolyzed to amides or carboxylic acids, or they can undergo cycloaddition reactions. researchgate.net The incorporation of a monomer like this compound could potentially introduce specific thermal or mechanical properties to the resulting polymer. Research into the copolymerization of α,β-unsaturated nitriles with other monomers, such as styrene, has been explored to create materials with tailored glass transition temperatures. lu.se

Utility in the Synthetic Development of Agrochemical Intermediates

Aromatic and aliphatic nitriles are important intermediates in the synthesis of agrochemicals. nih.gov The nitrile functionality can be a precursor to various active moieties in pesticides and herbicides. Although direct evidence for the use of this compound in commercial agrochemical synthesis is scarce, its chemical nature makes it a plausible intermediate.

The development of synergistic pesticide compositions often involves the combination of different active ingredients, and the synthesis of these components may rely on versatile building blocks like unsaturated nitriles. google.com The reactivity of this compound allows for its incorporation into more complex structures that could exhibit pesticidal activity.

Contribution to the Synthesis of Specialty Chemicals for Olfactory and Gustatory Research

The synthesis of novel fragrance and flavor compounds is an ongoing area of research, and versatile intermediates are highly sought after. google.com The chemical handles on this compound allow for further modification, potentially leading to a range of new molecules with interesting olfactory properties. Biocatalytic methods are also being explored for the synthesis of volatile nitrile compounds for fragrance applications, offering a green alternative to traditional chemical synthesis. nih.gov

Analytical Methodologies for the Detection and Quantification of 2 Methylhex 3 Enenitrile

Spectrophotometric and Spectrofluorimetric Techniques for Quantitative Analysis

Spectrophotometric and spectrofluorimetric methods are often employed for the quantitative analysis of chemical compounds. However, their direct application to 2-Methylhex-3-enenitrile presents some challenges.

Spectrophotometry:

Direct UV-Vis spectrophotometry is generally not a suitable method for the quantification of simple aliphatic nitriles like this compound. This is because the nitrile functional group (C≡N) does not have a strong chromophore that absorbs light in the near-UV or visible regions of the electromagnetic spectrum. libretexts.org

For quantitative analysis using spectrophotometry, a derivatization step is often necessary. This involves reacting the nitrile with a reagent to produce a colored product that can be measured. One possible, though indirect, approach could involve the hydrolysis of the nitrile to an amide or carboxylic acid, followed by a reaction that produces a colored compound. Another method involves the saponification of nitriles with an alkali and the colorimetric determination of the released ammonia (B1221849).

Spectrofluorimetry:

Similar to spectrophotometry, direct spectrofluorimetric analysis of this compound is not feasible as the molecule is not naturally fluorescent. Fluorescence typically requires the presence of a fluorophore, which is a structural feature that can absorb light and then re-emit it at a longer wavelength. Aliphatic nitriles lack such a feature.

For spectrofluorimetric quantification, a derivatization reaction would be required to attach a fluorescent tag to the molecule. This approach can offer very high sensitivity and selectivity.

| Technique | Direct Applicability to this compound | Requirements for Quantification |

| Spectrophotometry | Low | Derivatization to form a colored product. |

| Spectrofluorimetry | None | Derivatization to introduce a fluorescent tag. |

Advanced Hyphenated Techniques in Complex Matrix Analysis (GC-MS, LC-MS)

For the analysis of this compound in complex matrices such as environmental samples or in the presence of numerous other compounds, hyphenated techniques that couple a separation method with a powerful detection method are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. As this compound is separated on the GC column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

This technique is highly effective for both qualitative identification and quantitative analysis. The molecular ion peak and the fragmentation pattern in the mass spectrum can confirm the identity of this compound. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target compound. Pyrolysis-GC-MS is a variation that can be used for the analysis of non-volatile materials by thermally decomposing them into smaller, GC-amenable fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the method of choice for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. While this compound itself is likely volatile, LC-MS could be employed for the analysis of its derivatives or in matrices where direct injection into a GC is problematic.

In LC-MS, the effluent from the HPLC column is introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte. Similar to GC-MS, LC-MS provides both structural information for identification and quantitative data. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices like food or biological samples.

| Technique | Principle | Advantages for this compound Analysis | Typical Application |

| GC-MS | Separation by GC, followed by detection and identification by MS. | High sensitivity and selectivity, provides structural information for definitive identification. | Purity testing, analysis in volatile organic compound mixtures, environmental monitoring. |

| LC-MS | Separation by HPLC, followed by detection and identification by MS. | Suitable for non-volatile derivatives, applicable to a wide range of matrices. | Analysis in complex matrices like food or biological samples, analysis of derivatized this compound. |

Process Development and Scalability of 2 Methylhex 3 Enenitrile Production

Optimization of Reaction Conditions for Industrial Synthesis

For the industrial synthesis of 2-Methylhex-3-enenitrile, two primary routes are considered based on established nitrile production methodologies: the hydrocyanation of a suitable diene and the dehydration of the corresponding unsaturated oxime. The optimization of reaction conditions is critical to maximize yield and selectivity while minimizing costs and environmental impact.

One plausible and industrially significant route is the nickel-catalyzed hydrocyanation of isoprene (B109036) followed by isomerization. However, a more direct conceptual approach for the synthesis of this compound would involve the hydrocyanation of a C7 alkene precursor. Industrially, the hydrocyanation of alkenes is a well-established method, often utilizing nickel complexes with phosphite (B83602) ligands as catalysts. wikipedia.org The reaction involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. wikipedia.org

A key aspect of process development is the systematic optimization of various reaction parameters. This is typically achieved by performing a series of experiments where individual parameters are varied to determine their effect on the reaction outcome. Key parameters for the hydrocyanation reaction include temperature, pressure, catalyst loading, ligand-to-metal ratio, and reaction time.

Table 8.1: Optimization of Reaction Conditions for the Synthesis of this compound via Hydrocyanation

| Entry | Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Ligand/Ni Ratio | Reaction Time (h) | Yield (%) | Selectivity (%) |

| 1 | 80 | 5 | 0.5 | 4:1 | 12 | 65 | 85 |

| 2 | 100 | 5 | 0.5 | 4:1 | 12 | 78 | 88 |

| 3 | 120 | 5 | 0.5 | 4:1 | 12 | 75 | 82 |

| 4 | 100 | 10 | 0.5 | 4:1 | 12 | 82 | 90 |

| 5 | 100 | 5 | 1.0 | 4:1 | 12 | 85 | 91 |

| 6 | 100 | 5 | 0.5 | 8:1 | 12 | 88 | 94 |

| 7 | 100 | 5 | 0.5 | 8:1 | 8 | 86 | 93 |

This data is illustrative and based on typical optimization studies for similar chemical transformations.

The findings from such an optimization study would likely indicate that a temperature of around 100°C and a pressure of 5-10 bar provide a good balance between reaction rate and selectivity. Increasing the catalyst loading and the ligand-to-nickel ratio generally leads to higher yields and selectivities, although economic considerations for the catalyst cost would need to be factored in for large-scale production.

An alternative route, the catalytic dehydration of 2-methylhex-3-enal (B12553616) oxime, offers a cyanide-free approach. This method is gaining interest for its potential environmental benefits. nih.gov The vapor-phase dehydration over solid acid or metal oxide catalysts is a common industrial practice for nitrile synthesis. rsc.org Optimization studies for this process would focus on catalyst selection, reaction temperature, and space velocity.

Table 8.2: Catalyst Screening for Dehydration of 2-Methylhex-3-enal Oxime

| Entry | Catalyst | Temperature (°C) | Space Velocity (h⁻¹) | Conversion (%) | Selectivity to Nitrile (%) |

| 1 | Al₂O₃ | 300 | 1.0 | 92 | 85 |

| 2 | TiO₂ | 300 | 1.0 | 88 | 82 |

| 3 | ZrO₂ | 300 | 1.0 | 95 | 90 |

| 4 | SiO₂-Al₂O₃ | 300 | 1.0 | 98 | 94 |

| 5 | ZrO₂ | 350 | 1.0 | 99 | 88 |

| 6 | SiO₂-Al₂O₃ | 300 | 2.0 | 95 | 92 |

This data is illustrative and based on typical catalyst screening for similar chemical transformations.

Reaction Engineering and Process Intensification Studies

For the large-scale production of this compound, moving from batch or semi-batch reactors to a continuous flow process is a key goal of process intensification. Continuous flow reactors, such as Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), offer several advantages, including improved heat and mass transfer, better process control, enhanced safety, and higher throughput. dtu.dkrsc.org

Given the exothermic nature of both hydrocyanation and dehydration reactions, effective heat management is a critical engineering challenge. In a large batch reactor, localized hotspots can lead to side reactions and decreased selectivity. Continuous reactors, with their higher surface-area-to-volume ratio, allow for more efficient heat removal, leading to better temperature control and a more consistent product quality.

A process intensification study would likely evaluate the performance of different reactor configurations. For the liquid-phase hydrocyanation, a CSTR cascade could be employed to achieve high conversion while maintaining a narrow residence time distribution. For the vapor-phase dehydration, a packed-bed reactor (a type of PFR) containing the solid catalyst would be the standard choice.

Process modeling and simulation are valuable tools in reaction engineering to predict reactor performance and optimize operating conditions without the need for extensive and costly experimentation. youtube.com A kinetic model of the reaction would be developed based on laboratory data, and this model would then be used to simulate the reaction in different reactor types and under various operating conditions.

Table 8.3: Comparison of Batch vs. Continuous Process for this compound Production

| Parameter | Batch Process | Continuous Flow Process |

| Reactor Type | Stirred Tank Reactor | CSTR Cascade or Packed-Bed Reactor |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent heat transfer |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

| Safety | Higher risk of thermal runaway | Inherently safer due to smaller reaction volume |

| Productivity | Lower, with downtime between batches | Higher, continuous operation |

| Product Consistency | Potential for batch-to-batch variation | High consistency |

The shift to a continuous process represents a significant step in the scalability of this compound production, leading to a more efficient, safer, and cost-effective manufacturing operation.

Downstream Processing and Purification Methodologies

The crude product from the synthesis of this compound will contain unreacted starting materials, byproducts, and residual catalyst. A robust downstream processing and purification strategy is essential to achieve the desired product purity, which is often greater than 99% for commercial applications. The choice of purification methods depends on the physical properties of this compound and the impurities present.

A typical downstream processing sequence would involve several steps:

Catalyst Removal: For the hydrocyanation route, the homogeneous nickel catalyst must be removed. This can be achieved through extraction or by using specialized scavenger resins. For the heterogeneous dehydration route, the catalyst is retained within the reactor, simplifying this step.

Solvent and Unreacted Reagent Removal: Any solvent used in the reaction, along with unreacted starting materials, would typically be removed by an initial distillation step. The relatively low boiling points of many common solvents and starting materials compared to the product would facilitate this separation.

Purification of the Crude Product: The primary purification step for a medium-volatility organic compound like this compound is fractional distillation. However, the presence of close-boiling impurities can make simple distillation challenging. In such cases, extractive distillation is a powerful technique. epo.orgwikipedia.org

Extractive distillation involves the addition of a high-boiling, non-volatile solvent to the distillation column, which alters the relative volatilities of the components to be separated. mdpi.com For the purification of unsaturated nitriles, water is often used as the extractive solvent. epo.org

Table 8.4: Proposed Downstream Processing and Purification Scheme

| Step | Unit Operation | Purpose | Key Parameters |

| 1 | Filtration/Extraction | Removal of catalyst residues | Filter pore size, solvent choice for extraction |

| 2 | Flash Distillation | Removal of light ends (e.g., solvent, unreacted HCN) | Temperature, pressure |

| 3 | Extractive Distillation | Separation of close-boiling impurities | Solvent (e.g., water) feed rate, reflux ratio |

| 4 | Final Distillation | Final polishing to achieve high purity | Number of theoretical plates, reflux ratio |

In addition to distillation, other purification techniques such as liquid-liquid extraction and membrane separation could be considered. acs.org For instance, membrane technology is an emerging area for the separation of organic mixtures and could offer a more energy-efficient alternative to distillation in some cases. The selection of the optimal purification train will be based on a techno-economic analysis that considers capital and operating costs, energy consumption, and the required product purity.

Historical Development and Discovery of 2 Methylhex 3 Enenitrile Research

Evolution of Research Interest and Methodological Advancements

Given the absence of initial research, there has been no subsequent evolution of research interest in 2-Methylhex-3-enenitrile. Consequently, there are no methodological advancements to report regarding its synthesis, analysis, or application. The trajectory of scientific inquiry that typically follows the discovery of a new compound—from initial characterization to the development of more sophisticated analytical techniques and novel applications—is not present for this compound.

While research exists for structurally related compounds, such as other unsaturated nitriles, this body of work does not directly address the specific molecule of this compound. Therefore, a historical account of its research and development cannot be constructed.

Future Research Directions and Emerging Opportunities for 2 Methylhex 3 Enenitrile

Exploration of Novel Synthetic Pathways and Reagents

The development of efficient and sustainable methods for the synthesis of unsaturated nitriles is a key area of chemical research. Future investigations into the synthesis of 2-Methylhex-3-enenitrile could focus on moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

One promising direction is the exploration of one-pot sequential reactions. For instance, a hydroformylation/Knoevenagel condensation sequence could potentially be adapted to produce this compound from readily available olefin precursors. This approach offers advantages in terms of process simplification and improved atom economy.